molecular formula C17H26N2O2S B3233473 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester CAS No. 1353945-02-4

1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester

Cat. No.: B3233473
CAS No.: 1353945-02-4
M. Wt: 322.5 g/mol
InChI Key: CCYKDKKEHQKXOD-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester is a complex organic compound that features a piperidine ring substituted with a carboxylic acid ester and a thioether linkage to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Carboxylic Acid Ester: The carboxylic acid ester group can be introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the piperidine derivative with a pyridine-containing thiol under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of the thioether.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thioether and ester groups can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

  • 1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester

Uniqueness: 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester is unique due to its combination of a piperidine ring, a thioether linkage, and a pyridine moiety. This combination of functional groups provides a unique set of chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications.

Properties

IUPAC Name

tert-butyl 3-(pyridin-4-ylmethylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-10-4-5-15(11-19)13-22-12-14-6-8-18-9-7-14/h6-9,15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYKDKKEHQKXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121630
Record name 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353945-02-4
Record name 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353945-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
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1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
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1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
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1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester

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